![molecular formula C10H14ClNO2 B11829395 ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)

ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

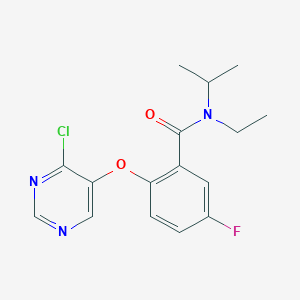

エチル(2E)-3-{6-クロロ-3-アザビシクロ[3.1.0]ヘキサン-1-イル}プロプ-2-エノエートは、塩素原子とエステル官能基を有する二環式構造を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

エチル(2E)-3-{6-クロロ-3-アザビシクロ[3.1.0]ヘキサン-1-イル}プロプ-2-エノエートの合成は、通常、シクロプロペンとアミノシクロプロパンの環化反応を伴います。 このプロセスは、青色LED照射下で有機またはイリジウム光レドックス触媒を使用して触媒することができ、さまざまなシクロプロペンおよびシクロプロピルアニリン誘導体に対して良好な結果が得られます 。 この反応は、特にシクロプロピルアニリンに脱離可能な置換基を持つジフルオロシクロプロペンを使用する場合、高度なジアステレオ選択性を示します .

工業生産方法

この化合物の工業生産方法は、広く文書化されていません。 ビシクロ[2.1.1]ヘキサンなどの新しい二環式構造に対するモジュール式アプローチは、光化学反応と環化付加反応を工業規模に拡大できる可能性を示唆しています .

化学反応の分析

反応の種類

エチル(2E)-3-{6-クロロ-3-アザビシクロ[3.1.0]ヘキサン-1-イル}プロプ-2-エノエートは、以下を含むさまざまな化学反応を受ける可能性があります。

酸化: この反応は、酸素の添加または水素の除去を伴います。

還元: この反応は、水素の添加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、THF中のBu4NFが含まれ、これは分子内環化をもたらし、ビシクロ[3.1.0]ヘキセン構造の生成をもたらします 。 その他の試薬と条件は、実行される特定の反応によって異なる場合があります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、THF中のBu4NFで処理すると、ビシクロ[3.1.0]ヘキセン構造が生成されます .

科学研究への応用

エチル(2E)-3-{6-クロロ-3-アザビシクロ[3.1.0]ヘキサン-1-イル}プロプ-2-エノエートには、以下を含むいくつかの科学研究への応用があります。

化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。

医学: 新しい医薬品の開発に使用される可能性があります。

科学的研究の応用

Ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Medicine: May be used in the development of new pharmaceuticals.

Industry: Could be used in the production of new materials with unique properties

作用機序

エチル(2E)-3-{6-クロロ-3-アザビシクロ[3.1.0]ヘキサン-1-イル}プロプ-2-エノエートの作用機序は、特定の分子標的および経路との相互作用を伴います。 たとえば、この化合物は分子内環化を受けることができ、ビシクロ[3.1.0]ヘキセン構造を形成します 。 関与する正確な分子標的および経路は、特定の用途および状況によって異なる場合があります。

類似化合物の比較

エチル(2E)-3-{6-クロロ-3-アザビシクロ[3.1.0]ヘキサン-1-イル}プロプ-2-エノエートは、以下のような他の類似の化合物と比較することができます。

ビシクロ[2.1.1]ヘキサン: これらの化合物も二環式構造を特徴とし、さまざまな科学研究用途で使用されています.

シクロプロペン: これらの化合物は、二環式構造の合成におけるビルディングブロックとして使用されます.

シクロプロピルアニリン: これらの化合物は、環化反応で使用されて二環式構造を形成します.

エチル(2E)-3-{6-クロロ-3-アザビシクロ[3.1.0]ヘキサン-1-イル}プロプ-2-エノエートの独自性は、その構造

類似化合物との比較

Ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can be compared with other similar compounds, such as:

Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic structure and are used in various scientific research applications.

Cyclopropenes: These compounds are used as building blocks in the synthesis of bicyclic structures.

Cyclopropylanilines: These compounds are used in the annulation reactions to form bicyclic structures.

The uniqueness of ethyl (2E)-3-{6-chloro-3-azabicyclo[31

特性

分子式 |

C10H14ClNO2 |

|---|---|

分子量 |

215.67 g/mol |

IUPAC名 |

ethyl (E)-3-(6-chloro-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate |

InChI |

InChI=1S/C10H14ClNO2/c1-2-14-8(13)3-4-10-6-12-5-7(10)9(10)11/h3-4,7,9,12H,2,5-6H2,1H3/b4-3+ |

InChIキー |

UAUCVGFXTYUHJB-ONEGZZNKSA-N |

異性体SMILES |

CCOC(=O)/C=C/C12CNCC1C2Cl |

正規SMILES |

CCOC(=O)C=CC12CNCC1C2Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)

![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)

![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate](/img/structure/B11829333.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)

![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)

![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)